molecular formula C16H25NO2 B083647 Butetamate CAS No. 14007-64-8

Butetamate

Cat. No. B083647
CAS RN: 14007-64-8
M. Wt: 263.37 g/mol
InChI Key: CKWHSYRZDLWQFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on butanol and its isomers, such as 1-butanol and isobutanol, provides insights into synthesis methods relevant to butetamate. Fermentative production of butanol by clostridia is a notable process, illustrating biotechnological approaches to synthesizing aliphatic alcohols (Lee et al., 2008). Furthermore, the multi-component synthesis of covalent organic frameworks via buta-1,3-diene linkages highlights advanced synthetic strategies that could be adapted for butetamate (Su et al., 2022).

Molecular Structure Analysis

The molecular structure of butane derivatives, such as n-butane, provides foundational knowledge for understanding butetamate's structure. Electron diffraction investigations offer precise measurements of internuclear distances and bond angles, which are critical for deducing the molecular structure (Kuchitsu, 1959).

Chemical Reactions and Properties

The chemical reactivity and properties of butane derivatives, such as oxidative dehydrogenation of n-butane to produce butenes and butadiene, are relevant to butetamate. These reactions, catalyzed by surface-modified carbon nanotubes, demonstrate the potential for selective transformations involving butane derivatives (Zhang et al., 2008).

Physical Properties Analysis

Ionic liquids consisting of the 1-butyl-3-methylimidazolium cation with various anions exhibit unique physical properties such as densities, refractive indices, and viscosities. These properties provide insight into how structural variations in butane derivatives like butetamate might influence their physical characteristics (Jin et al., 2008).

Chemical Properties Analysis

The chemical properties of butane and its derivatives, including reactivity patterns and stability under various conditions, are central to understanding butetamate. Studies on the combustion model of butanol isomers reveal the influence of structural differences on combustion properties, which may parallel the chemical behavior of butetamate (Sarathy et al., 2012).

Scientific Research Applications

  • Butein in Health and Disease : A comprehensive review by Padmavathi et al. (2017) in "Phytomedicine" discusses the pharmacological and biological effects of butein, a chalcone polyphenol. Butein shows potential against various chronic diseases due to its antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects.

  • Advances in Biomaterials, Drug Delivery, and Bionanotechnology : Langer and Peppas (2003) in "Aiche Journal" review the role of chemical engineering in medical applications, focusing on polymers as biomaterials, drug delivery systems, and nanotechnology in biomaterials. This paper can be accessed here.

  • Materiomics An ‐omics Approach to Biomaterials Research

    : Cranford et al. (2013) in "Advanced Materials" discuss the intersection of biomaterials research with genomics and computational methods, which is crucial for understanding materials' interactions with biological systems. This is detailed here.

  • Designing Materials for Biology and Medicine : Langer and Tirrell (2004) in "Nature" discuss new challenges and directions in biomaterials research, including synthetic replacements and specific medical applications. More information is available here.

  • Hypoglycaemic Constituents of Stachytarpheta cayennensis Leaf : Adebajo et al. (2007) in "Planta medica" explore the hypoglycemic properties of certain plant constituents, which might be relevant to the study of Butetamate's effects. This study is detailed here.

  • The Efficacy and Safety of Butylphthalide Combined with Donepezil : A 2023 study by Liu et al. examines the combination of butylphthalide with donepezil for treating vascular dementia. This might be tangentially related to Butetamate research. More details can be found here.

properties

IUPAC Name

2-(diethylamino)ethyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWHSYRZDLWQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045640
Record name Butetamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butetamate

CAS RN

14007-64-8
Record name Butetamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14007-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butetamate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butetamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butetamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTETAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO6TC90PU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
T Jira, A Bunke, A Karbaum - Journal of Chromatography A, 1998 - Elsevier
The suitability of chiral and achiral acidic ion-pairing reagents to effect chiral separation in capillary electrophoresis in the presence of cyclodextrins (CDs) has been demonstrated …
Number of citations: 37 www.sciencedirect.com
A Gevorgyan, MF Obst, Y Guttormsen, F Maseras… - Chemical …, 2019 - pubs.rsc.org
… in the synthesis of the commercial drugs butetamate 6a and butibufen 6b from β-substituted styrenes (Scheme 2D and E). Although in case of butetamate, four steps are required (…
Number of citations: 7 pubs.rsc.org
B Koppenhoefer, U Epperlein, R Schlunk, X Zhu… - … of Chromatography A, 1998 - Elsevier
In an extended chiral drug screening program, enantioseparation of 86 racemic drugs was tested with hydroxypropyl-α-cyclodextrin as chiral solvating agent (CSA). A total of 34 drugs …
Number of citations: 51 www.sciencedirect.com
B Koppenhoefer, U Epperlein, Z Xiaofeng… - …, 1997 - Wiley Online Library
In an extended chiral drug screening program, enantioseparation of 86 racemic drugs was tested with hydroxypropyl‐γ‐cyclodextrin as chiral solvating agent (CSA). A total of 30 drugs …
GS Yang, DM Chen, Y Yang, B Tang, JJ Gao… - Chromatographia, 2005 - Springer
The enantiomeric separation of 37 clinically used racemic basic drugs among 50 drugs was achieved using sulfated β-cyclodextrin (S-β-CD) as chiral selector at pH2.5 and in the …
Number of citations: 48 link.springer.com
B Koppenhoefer, U Epperlein, B Christian, B Lin… - … of Chromatography A, 1996 - Elsevier
Enantiomer separation by capillary zone electrophoresis was studied for a set of 34 chiral drugs. Keeping the concentration of β-cyclodextrin as a chiral solvating agent as constant as …
Number of citations: 61 www.sciencedirect.com
L Kollár, E Farkas, J Bâtiu - Journal of Molecular Catalysis A: Chemical, 1997 - Elsevier
… -benzene could result in the formation of optically active 2-phenyl-butanal, which could be oxidized with ease to 2-phenyl-butanoic acid, a direct precursor of sparmolitic Butetamate and …
Number of citations: 52 www.sciencedirect.com
L Bingcheng, J Yibing, C Yuying, U Epperlein… - Chromatographia, 1996 - Springer
Enantiomer separation by capillary zone electrophoresis was studied for a set of 59 chiral drugs. With α-cyclodextrin as chiral solvating agent, six enantiomeric pairs could be resolved. …
Number of citations: 45 link.springer.com
L Bingcheng, Z Xiaofeng, U Epperlein… - Journal of High …, 1998 - Wiley Online Library
Following an extended screening project, 86 racemic drugs were investigated by capillary zone electrophoresis in the presence of the chiral solvating agent (CSA) hydroxypropyl-β-…
Number of citations: 13 onlinelibrary.wiley.com
A Cunat, R Álvarez-Ruiz, MMM Suarez-Varela… - Journal of Environmental …, 2022 - Elsevier
The profiling of emerging organic pollutants present in sludge and generated during wastewater treatment is much more limited than in water. This is mainly due to the difficulty of …
Number of citations: 4 www.sciencedirect.com

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